5-Bromo-3-phenylbenzo[d]isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring fused to a benzene ring, characterized by the presence of a bromine atom and a phenyl group. Its molecular formula is and it has a molecular weight of approximately 274.11 g/mol. The unique structure of this compound contributes to its diverse chemical reactivity and potential biological activities, making it an interesting subject in both synthetic chemistry and pharmacology .
The chemical reactivity of 5-bromo-3-phenylbenzo[d]isoxazole is primarily influenced by its electrophilic and nucleophilic properties. The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. Additionally, the isoxazole ring can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine atom, which enhances the compound's reactivity. Common reactions include:
Compounds containing isoxazole rings, including 5-bromo-3-phenylbenzo[d]isoxazole, have been noted for various pharmacological effects. Research indicates that this compound may exhibit notable biological activities such as:
These activities are largely attributed to the structural features of the compound, which facilitate interactions with biological targets.
The synthesis of 5-bromo-3-phenylbenzo[d]isoxazole typically involves several steps, leveraging various synthetic methodologies. Notable methods include:
These synthetic routes allow for efficient production of the compound in moderate to high yields.
5-Bromo-3-phenylbenzo[d]isoxazole has several applications across different fields:
Interaction studies involving 5-bromo-3-phenylbenzo[d]isoxazole often focus on its binding affinity to various biological targets such as enzymes and receptors. Techniques employed in these studies include:
These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .
Several compounds share structural similarities with 5-bromo-3-phenylbenzo[d]isoxazole. Here are some notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 5-Bromo-3-methylbenzo[d]isoxazole | Methyl group instead of phenyl | 0.98 |
| 6-Bromo-3-methylbenzo[d]isoxazole | Methyl at position 3 | 0.98 |
| 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole | Trifluoromethyl group instead of phenyl | 0.83 |
| 6-Bromo-3,5-dimethylbenzo[d]isoxazole | Two methyl groups at different positions | 0.89 |
| 3-(Bromomethyl)benzo[d]isoxazole | Lacks phenyl group | 0.84 |
These compounds highlight the versatility of the isoxazole framework while demonstrating how substitutions can significantly alter biological activity and chemical reactivity. The presence of different substituents can lead to variations in pharmacological effects, making each compound unique in its applications and interactions.
The benzisoxazole scaffold was first synthesized in the early 20th century through condensation reactions involving salicylaldehyde derivatives. However, the specific discovery timeline of 5-bromo-3-phenylbenzo[D]isoxazole remains unclear due to limited historical documentation. Its earliest PubChem entry dates to 2013, with structural data updated through 2025, while commercial availability via suppliers like BLD Pharm since 2024 indicates recent industrial interest. The compound’s development likely stems from advancements in heterocyclic chemistry, particularly methods for introducing halogen substituents to modulate electronic properties.
This compound belongs to the benzisoxazole family, characterized by a fused benzene and isoxazole ring system. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-bromo-3-phenyl-1,2-benzoxazole | |
| CAS Registry Number | 885-34-7 | |
| SMILES | BrC1=CC2=C(C3=CC=CC=C3)ON=C2C=C1 | |
| InChIKey | ZYDWHXNSRCABGV-UHFFFAOYSA-N |
Synonyms include 5-bromo-3-phenylbenzo[c]isoxazole and 402914-15-2, reflecting variations in ring numbering conventions. The "[D]" notation specifies the isoxazole oxygen’s position relative to the benzene ring, critical for distinguishing regioisomers.
Benzisoxazoles are prized for their:
This review addresses:
The molecular structure of 5-bromo-3-phenylbenzo[D]isoxazole consists of a benzoisoxazole core substituted at the 5-position with bromine and the 3-position with a phenyl group. The fused bicyclic system adopts a nearly planar geometry, as evidenced by computational models showing dihedral angles <5° between the benzene and isoxazole rings [1]. The bromine atom occupies the para position relative to the oxygen atom in the isoxazole ring, creating a dipole moment of 2.1 Debye [1].
Key structural parameters include:
The phenyl substituent at position 3 exhibits free rotation about the single bond connecting it to the isoxazole ring, with an energy barrier of ~3 kcal/mol for rotation [4].
¹H NMR (400 MHz, CDCl₃) displays the following key signals:
¹³C NMR (100 MHz, CDCl₃) shows characteristic peaks at:
FT-IR analysis reveals critical absorption bands:
Electron ionization mass spectrometry (EI-MS) shows:
Single-crystal X-ray diffraction data (not experimentally available for this specific compound) can be extrapolated from analogous structures:
The compound exhibits the following solubility profile:
The bromine substituent induces a +0.15 eV shift in HOMO energy compared to unsubstituted benzoisoxazole, enhancing electrophilic reactivity at the 5-position [4] [5].
The classical synthesis approaches for 5-Bromo-3-phenylbenzo[D]isoxazole represent foundational methodologies that have been extensively employed in heterocyclic chemistry. The most widely utilized classical method involves the acid-catalyzed cyclization of 2-aminophenol derivatives with aldehydes or their equivalents [1]. This approach typically employs trifluoroacetic acid as a catalyst in 1,2-dichloroethane at elevated temperatures of 100°C for 12 hours, yielding products in the range of 63-96% [1].
Fluorophosphoric acid has emerged as a highly effective acid catalyst for the synthesis of benzoxazole derivatives through the reaction of 2-aminophenol with aromatic aldehydes in ethanol under stirring at room temperature [1]. This protocol offers advantages including the use of inexpensive and stable catalysts with shorter reaction times and ambient conditions. The Beckmann rearrangement represents another classical approach where oxime derivatives undergo acid-catalyzed rearrangement to form the desired heterocyclic framework [2].
Traditional condensation reactions utilizing 2-aminophenol and carboxylic acid derivatives under acidic conditions have been documented extensively. These methods typically require elevated temperatures and prolonged reaction times but offer the advantage of using readily available starting materials [1]. The cyclodehydration approach involving ethyl ester-substituted benzoic acid with substituted benzoyl chloride and phosphorus oxychloride in 1,4-dioxane at 90°C for 15 hours has demonstrated yields of 91-97% [1].
Elemental sulfur has been employed as an oxidant for benzoxazole synthesis through oxidative coupling of 2-aminophenol and aldehydes in the presence of hydrated sodium sulfide and dimethyl sulfoxide at 70°C for 16 hours, providing yields of 40-78% [1]. This method offers advantages over oxygen-based oxidants by avoiding explosion risks and providing better stoichiometric control.
Palladium-catalyzed methodologies have revolutionized the synthesis of benzoisoxazole derivatives through innovative carbon-hydrogen activation strategies. The intermolecular [4 + 1] annulation pathway utilizing N-phenoxyacetamides with aldehydes represents a significant advancement in this field [3] [4]. This method activates carbon-hydrogen bonds ortho to phenol-derived oxygen-nitrogen bonds, enabling simultaneous construction of carbon-carbon and carbon-nitrogen bonds while maintaining oxygen-nitrogen bond integrity [3].
The palladium-catalyzed directed C-H arylation of isoxazoles has been developed as an efficient route for accessing complex benzoisoxazole structures [5]. This methodology utilizes palladium acetate with silver acetate in dimethylformamide at 120°C, providing moderate to good yields of 45-85% [3]. The process has been successfully applied to the synthesis of active pharmaceutical intermediates, including risperidone [3].
Sonogashira cross-coupling reactions catalyzed by palladium represent another powerful approach for C4-alkynylisoxazole synthesis from 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes [6]. This methodology employs bis(triphenylphosphine)palladium(II) dichloride with copper(I) iodide and triethylamine, achieving yields up to 98% [6]. The reaction demonstrates that steric effects from groups at the C3 position have greater influence than those at the C5 position [6].
Palladium-catalyzed intramolecular O-allylation of ketoximes provides access to 5-vinyl-2-isoxazolines through either Pd(0)-catalyzed π-allyl formation or Pd(II)-catalyzed allylic C-H activation [7]. This methodology involves nucleophilic oxime oxygen attack and can be elaborated to various value-added products through subsequent transformations [7].
Cyclization reactions of o-hydroxy phenyl ketoximes constitute a crucial synthetic pathway for benzoisoxazole formation. These reactions typically involve the intramolecular nucleophilic attack of the oxime nitrogen on the aromatic ring, facilitated by dehydrating agents [2]. The process requires careful optimization of reaction conditions to achieve high yields and selectivity.
Thionyl chloride and methanesulfonyl chloride serve as effective dehydrating agents for promoting cyclization of 2-hydroxyphenyl ketoximes . The reaction proceeds through initial activation of the hydroxyl group, followed by intramolecular cyclization to form the benzoisoxazole core. Temperature control and reaction time optimization are critical parameters for maximizing product yields .
Phosphorus oxychloride in combination with triethylamine provides another effective cyclization system [1]. This method typically requires elevated temperatures but offers good functional group tolerance and yields ranging from 70-90%. The reaction mechanism involves initial phosphorylation of the oxime hydroxyl group, followed by cyclization and elimination [1].
Microwave-enhanced cyclization of o-hydroxy phenyl ketoximes has demonstrated significant improvements in reaction efficiency [9]. Using 1-butyl-3-methylimidazolium hydroxide as a catalyst under microwave irradiation provides benzoisoxazole products in 85-96% yields within 30-60 seconds [9]. This approach offers remarkable advantages including short reaction times, simple work-up procedures, and excellent yields [9].
Microwave-assisted synthesis has emerged as a transformative technology for benzoisoxazole preparation, offering significant advantages over conventional heating methods. This approach utilizes microwave radiation to accelerate chemical reactions through efficient molecular heating, resulting in dramatically reduced reaction times and improved yields [10] [9] [11].
Ionic liquid-mediated microwave synthesis employs 1-butyl-3-methylimidazolium hydroxide as both solvent and catalyst [9]. The optimized conditions involve 1:1.2 molar ratios of 2-hydroxyphenyl methyl ketoxime to acetic anhydride with 2 mol% ionic liquid under microwave irradiation, yielding 3-methyl-1,2-benzisoxazole in 96% yield [9]. The ionic liquid demonstrates excellent recyclability, maintaining efficiency through four successive cycles without significant activity loss [9].
Catalyst-free microwave conditions have been developed for bis-isoxazole ether synthesis using sodium bicarbonate as an acid-binding agent in tetrahydrofuran with trace water [10]. This methodology achieves yields of 31-92% while offering environmental friendliness, efficiency, and high regioselectivity [10]. The process demonstrates superior performance compared to traditional heating methods in terms of reaction rate and product purity [10].
Multicomponent microwave synthesis enables one-pot preparation of isoxazole derivatives from aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride [12]. This approach utilizes natural fruit juices as reaction media, providing an eco-friendly alternative to conventional solvents while maintaining good yields and selectivity [12].
Power and temperature optimization studies have established optimal microwave conditions of 300W power at 85°C for 35 minutes, providing superior results compared to conventional heating [13]. The methodology demonstrates broad substrate scope and functional group tolerance while significantly reducing reaction times from hours to minutes [13].
Solvent-free synthetic methodologies represent a paradigm shift toward environmentally sustainable isoxazole synthesis. Mechanochemical ball-milling approaches have demonstrated exceptional efficiency for 3,5-isoxazole synthesis through 1,3-dipolar cycloaddition of terminal alkynes with hydroxyimidoyl chlorides [14] [15] [16]. This methodology utilizes recyclable copper/aluminum oxide nanocomposite catalysts under ambient conditions, achieving moderate to excellent yields of 31-92% within 30-60 minutes [14] [15].
The scalability of mechanochemical methods has been demonstrated through successful gram-scale synthesis without requiring additional milling time variations [15] [16]. Environmental factor analysis reveals significantly lower E-factors (0.2-0.5) compared to solution-based methods, primarily due to the absence of organic solvents [16]. The methodology shows no sensitivity to atmospheric oxygen or moisture, making it highly practical for industrial applications [16].
Catalyst-free solvent-free conditions have been developed for specific substrate combinations, particularly with dipolarophiles bearing alkyl stannane substituents [14]. Under these conditions, ethynyltrimethylsilane and phenylacetylene react satisfactorily with (E,Z)-2-chloro-2-(hydroxyimino)acetate, providing an even more sustainable approach [14].
Solid-phase synthesis utilizing polystyrene-supported vinyl selenide has enabled traceless synthesis of 3-substituted isoxazoles [17]. This approach combines the benefits of solid-phase chemistry with solvent-free conditions, facilitating product purification and catalyst recovery [17].
Ionic liquid catalysis has revolutionized green isoxazole synthesis through providing recyclable, non-volatile reaction media with unique solvation properties. 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) serves as both catalyst and solvent for benzoisoxazole synthesis from 2-hydroxyphenyl ketoximes [9]. This system achieves remarkable efficiency with yields of 85-96% in reaction times of 30-60 seconds under microwave irradiation [9].
Catalyst recycling studies have demonstrated that [bmim]OH maintains full catalytic activity through four successive reaction cycles without significant yield degradation [9]. The ionic liquid can be easily separated from products and reused, significantly reducing overall process costs and environmental impact [9]. Recovery involves simple extraction with hot ethanol followed by evaporation, making the process highly practical [9].
Butylmethylimidazolium salts ([BMIM]X) have been employed for 3,5-disubstituted isoxazole synthesis through reactions of β-diketones with hydroxylamine [18]. This approach provides excellent yields while enabling complete recovery and recycling of the ionic liquid medium [18]. The methodology demonstrates broad substrate scope and functional group tolerance [18].
Task-specific ionic liquids designed for specific transformations have shown enhanced selectivity and reactivity compared to conventional ionic liquids [19]. These designer solvents incorporate functional groups that participate in the reaction mechanism, providing both solvation and catalytic benefits [19].
Pent-ethylene diammonium pentachloro bismuth ionic liquid catalyst has been developed for solvent-free benzoxazole synthesis at room temperature [1]. This system demonstrates excellent recyclability for up to 6 cycles while maintaining high yields and selectivity [1].
Industrial scale-up of benzoisoxazole synthesis requires comprehensive evaluation of process economics, safety considerations, and environmental impact. Continuous flow technology has emerged as the preferred approach for large-scale production due to superior heat and mass transfer, enhanced safety profiles, and reduced environmental footprint [20] [21].
Life cycle assessment studies comparing batch and continuous flow processes reveal that flow chemistry reduces carbon emissions by 85% compared to traditional batch methods [20]. The continuous approach demonstrates lower energy consumption and reduced solvent load, with solvent contribution representing up to 88% of total environmental impact [20]. Oxygen-flow chemistry intensification enables catalyst regeneration and minimizes metal leaching, contributing to process circularity [20].
Process optimization parameters for industrial production include temperature control, residence time optimization, and catalyst recovery systems [21]. Multistep flow processes enable efficient synthesis of highly functionalized benzoxazoles through sequential transformations including base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization [21]. Continuous flow technology provides accurate temperature control and immediate in-line quenching while minimizing hold-up time for unstable intermediates [21].
Economic considerations for industrial implementation include raw material costs, catalyst expenses, energy consumption, and waste disposal costs [22] [23]. Gram-scale demonstrations have validated the robustness of green synthetic methodologies for industrial applications [22]. The sustainability assessment through E-factor and eco-score analysis confirms the viability of these approaches for commercial production [22].
Regulatory compliance requirements for pharmaceutical applications necessitate rigorous quality control and documentation throughout the manufacturing process [24] [25]. Patent considerations must be evaluated for commercial production, with multiple patent applications covering various synthetic approaches and intermediates [24] [23] [25].